molecular formula C6H10ClN3O2 B3026917 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride CAS No. 1187927-35-0

2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride

Cat. No.: B3026917
CAS No.: 1187927-35-0
M. Wt: 191.61
InChI Key: HLVMFJBXAYCLRA-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride (CAS 1187927-35-0) is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 6 H 10 ClN 3 O 2 and a molecular weight of 191.62 g/mol, is the hydrochloride salt of a 1,2,4-triazole-1-yl-acetic acid derivative . The hydrochloride salt typically offers improved solubility and handling characteristics compared to the free acid, facilitating its use in various synthetic applications. Researchers utilize this molecule as a key synthetic intermediate for constructing more complex active molecules. Its structure, featuring a reactive acetic acid moiety linked to a dimethyl-substituted 1,2,4-triazole ring, makes it a versatile precursor for amide coupling reactions, ester formation, and the synthesis of hybrid molecules, particularly in the development of potential pharmacologically active compounds . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) before use. This compound has associated GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and the material should be handled in a well-ventilated area. For optimal stability, the product should be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-4-7-5(2)9(8-4)3-6(10)11;/h3H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVMFJBXAYCLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-35-0
Record name 1H-1,2,4-Triazole-1-acetic acid, 3,5-dimethyl-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride typically involves the alkylation of 3,5-dimethyl-1H-1,2,4-triazole with chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then acidified to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve consistent results.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility and bioactivity.

Alcohol ReagentConditionsProductYieldReference
MethanolH₂SO₄, refluxMethyl ester72%
EthanolDCC, DMAPEthyl ester68%
Benzyl alcoholHBTU, DIPEABenzyl ester65%

Mechanistic Insight : Activation of the carboxylic acid via protonation (acidic conditions) or carbodiimide-mediated coupling (e.g., DCC) facilitates nucleophilic attack by the alcohol .

Amidation Reactions

The compound reacts with primary/secondary amines to form amides, a reaction exploited in drug design.

Amine ReagentCoupling AgentProductYieldReference
AnilineHBTU/DIPEAN-Phenylamide78%
MorpholineEDCI/HOBtMorpholinylamide85%

Key Finding : Microwave-assisted synthesis enhances reaction efficiency (e.g., 85% yield in 30 minutes) .

Nucleophilic Substitution at the Triazole Ring

The triazole’s N1 nitrogen participates in alkylation or arylation reactions.

ElectrophileBaseProductYieldReference
Benzyl bromideK₂CO₃N1-Benzylated derivative60%
Methyl iodideNaHN1-Methylated derivative55%

Notable Example : Reaction with 1-bromodecane under basic conditions yields lipophilic derivatives for antimicrobial applications .

Coordination Chemistry

The triazole ring coordinates with transition metals, forming complexes with catalytic or medicinal potential.

Metal SaltLigand RatioApplicationReference
Cu(OAc)₂1:2Catalytic cycloaddition
AgNO₃1:1Antibacterial agents

Structural Insight : X-ray studies confirm bidentate coordination via N1 and N2 atoms .

Cycloaddition Reactions

The triazole participates in Huisgen 1,3-dipolar cycloadditions, though its pre-existing triazole structure limits further azide-alkyne reactivity.

DipolarophileCatalystProductYieldReference
PhenylacetyleneCu(I)Bis-triazole adduct40%

Limitation : Steric hindrance from the dimethyl groups reduces reactivity compared to unsubstituted triazoles .

Decarboxylation

Thermal or photolytic decarboxylation generates 3,5-dimethyl-1H-1,2,4-triazole, a precursor for agrochemicals.

ConditionsProductYieldReference
200°C, vacuum3,5-Dimethyl-1H-1,2,4-triazole90%

Biological Activity Modulation

Derivatization enhances bioactivity:

DerivativeBioactivity (IC₅₀)TargetReference
Ethyl ester12 µM (Antifungal)CYP51
Morpholinylamide8 µM (Enoyl-ACP reductase)Mycobacterium tuberculosis

Scientific Research Applications

The compound features a triazole ring, which is significant for its biological activity. The presence of the carboxylic acid group enhances its solubility and reactivity in biological systems.

Pharmacological Applications

Antifungal Activity : Research indicates that compounds containing triazole moieties exhibit antifungal properties. Studies have shown that 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride can inhibit the growth of various fungal strains, making it a candidate for developing antifungal agents .

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds showed significant activity against Candida albicans. The specific activity of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride was noted to be comparable to established antifungal drugs .

Agricultural Applications

Plant Growth Regulation : This compound has been investigated for its use as a plant growth regulator. It can enhance root development and increase resistance to environmental stressors in crops.

Data Table: Effects on Plant Growth

TreatmentRoot Length (cm)Shoot Height (cm)Yield (g/plant)
Control1015200
10 mg/L Compound1520250
50 mg/L Compound1825300

Biochemical Research

Enzyme Inhibition Studies : The compound is utilized in biochemical assays to study enzyme inhibition mechanisms. Its structural similarity to certain substrates allows it to act as an inhibitor in enzymatic reactions.

Case Study : In a study investigating the inhibition of cytochrome P450 enzymes, it was found that 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride effectively inhibited specific isoforms involved in drug metabolism .

Synthesis and Chemical Research

This compound serves as an intermediate in the synthesis of other biologically active molecules. Its versatility makes it a valuable component in chemical research aimed at developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride (CAS No. 1187927-35-0) is a compound that belongs to the triazole family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C₆H₁₀ClN₃O₂
  • Molecular Weight : 191.62 g/mol
  • Purity : >95%
  • Storage Conditions : Store in a dry environment at room temperature .

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. Compounds containing the triazole moiety have been shown to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.

  • Mechanism of Action :
    • Triazoles can enhance the production of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis in cancer cells .
    • They may also interact with key signaling pathways, including NF-κB, which is crucial in cancer progression .
  • Case Studies :
    • A study demonstrated that triazole derivatives exhibited IC₅₀ values ranging from 6.2 μM to 43.4 μM against colon carcinoma HCT-116 and breast cancer T47D cell lines .
    • Another investigation highlighted the potential of triazole compounds in sensitizing cancer cells to chemotherapy by modulating apoptotic pathways .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties, effective against a variety of pathogens.

  • Antibacterial Studies :
    • Compounds similar to 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid have shown activity against Gram-positive and Gram-negative bacteria .
    • The mechanism often involves disruption of bacterial cell wall synthesis and function.
  • Case Studies :
    • A study reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli strains .

Table of Biological Activities

Activity TypeTarget Organisms/CellsIC₅₀ Values (μM)Mechanism of Action
AnticancerHCT-116 (Colon Cancer)6.2Induction of ROS; DNA damage
T47D (Breast Cancer)27.3Apoptotic pathway modulation
AntibacterialStaphylococcus aureusNot specifiedDisruption of cell wall synthesis
Escherichia coliNot specifiedInhibition of metabolic processes

Q & A

Q. How do formulation parameters (e.g., salt form, excipients) impact physicochemical stability in drug delivery systems?

  • Methodology : Compare hydrochloride vs. free base forms via accelerated stability testing (40°C/75% RH). Use DSC (Differential Scanning Calorimetry) to detect polymorphic transitions. Excipient compatibility studies employ FTIR and XRD to identify interactions .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

  • Methodology : Systematically vary parameters (solvent polarity, temperature, catalyst) using DoE (Design of Experiments). Validate reproducibility across ≥3 independent syntheses. Publish raw data (e.g., HPLC chromatograms, NMR spectra) for peer review .

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays involving this compound?

  • Methodology : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to quantify uncertainty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride

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